molecular formula C12H14O3 B12532574 Benzyl 2-hydroxypent-4-enoate CAS No. 866478-89-9

Benzyl 2-hydroxypent-4-enoate

Cat. No.: B12532574
CAS No.: 866478-89-9
M. Wt: 206.24 g/mol
InChI Key: GHDXEJPQTDEKGZ-UHFFFAOYSA-N
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Description

Benzyl 2-hydroxypent-4-enoate is an organic compound with the molecular formula C12H14O3 It is characterized by the presence of a benzyl group attached to a 2-hydroxypent-4-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2-hydroxypent-4-enoate can be achieved through several methods. One common approach involves the esterification of 2-hydroxypent-4-enoic acid with benzyl alcohol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-hydroxypent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The double bond in the pent-4-enoate moiety can be reduced to form a saturated ester.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products:

    Oxidation: Formation of benzyl 2-oxopent-4-enoate.

    Reduction: Formation of benzyl 2-hydroxypentanoate.

    Substitution: Formation of benzyl-substituted derivatives.

Scientific Research Applications

Benzyl 2-hydroxypent-4-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can serve as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl 2-hydroxypent-4-enoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of benzyl alcohol and 2-hydroxypent-4-enoic acid. The pathways involved in these reactions are crucial for understanding its biological activity and potential therapeutic applications.

Comparison with Similar Compounds

  • Benzyl acetate
  • Benzyl benzoate
  • Benzyl 2-hydroxybenzoate

Comparison: Benzyl 2-hydroxypent-4-enoate is unique due to the presence of both a hydroxyl group and a double bond in the pent-4-enoate moiety. This structural feature distinguishes it from other benzyl esters and contributes to its distinct reactivity and applications. For example, while benzyl acetate is commonly used as a flavoring agent, this compound’s unique structure makes it more suitable for specialized chemical and biological studies.

Properties

CAS No.

866478-89-9

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

benzyl 2-hydroxypent-4-enoate

InChI

InChI=1S/C12H14O3/c1-2-6-11(13)12(14)15-9-10-7-4-3-5-8-10/h2-5,7-8,11,13H,1,6,9H2

InChI Key

GHDXEJPQTDEKGZ-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

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